![molecular formula C10H11BrClN B2386139 (1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2059909-45-2](/img/structure/B2386139.png)

(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

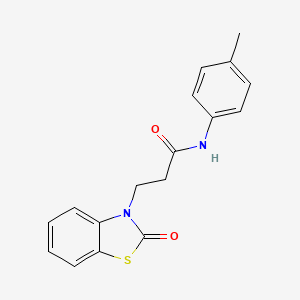

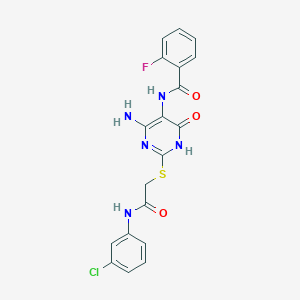

(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a synthetic compound that belongs to the class of cyclopropylamines. It has been the subject of extensive research due to its potential as a therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

Spiroaziridination of Cycloalkylidene Esters under High Pressure

The reaction between primary amines and bromo-substituted cycloalkylidene acetates in alcohol under high pressure yields spiroaziridines, highlighting a method for synthesizing nitrogen-containing rings. This process shows the versatility of bromo-substituted compounds in facilitating ring formation and functional group transformation, which is crucial for developing pharmacologically active molecules (Rulev & Maddaluno, 2001).

Antimicrobial and Cytotoxic Activity of Novel Azetidine-2-one Derivatives

A study on the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrates the potential biological activities of bromo-substituted compounds. These compounds, prepared through cycloaddition reactions involving bromine agents, displayed significant antibacterial and cytotoxic properties, indicating their potential as templates for drug development (Noolvi et al., 2014).

Synthesis and Carbonic Anhydrase Isoenzymes Inhibitory Effects

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were investigated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds showed excellent inhibitory effects, suggesting their utility in designing inhibitors for therapeutic applications (Boztaş et al., 2015).

Base-promoted Intramolecular Cyclization of Bromoacetylenic Alcohol Derivatives

This research highlights the chemical reactivity of bromo-substituted cyclopropyl compounds in cyclization reactions, a foundational method in organic synthesis for constructing cyclic structures. Such reactions are essential for synthesizing complex molecules with potential application in drug discovery and material science (Grandjean, Pale, & Chuche, 1992).

Facile Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates

The study describes a method for synthesizing 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates, highlighting the chemical versatility of bromo-substituted cyclopropyl compounds in creating dipeptide mimics. These compounds serve as templates for developing novel therapeutic agents with improved biological activity and stability (Limbach et al., 2009).

Eigenschaften

IUPAC Name |

(1R,1aS,6aS)-4-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN.ClH/c11-6-1-2-7-5(3-6)4-8-9(7)10(8)12;/h1-3,8-10H,4,12H2;1H/t8-,9+,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJUJFJDCVGJRT-HHDYSPPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)C3=C1C=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H]2N)C3=C1C=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)

![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)

![Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2386065.png)

![6-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2386068.png)

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)